Product packaging for Ethyl-d5 Octanoate(Cat. No.:)

Ethyl-d5 Octanoate

Cat. No.: B1162360
M. Wt: 177.3
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Ethyl-d5 Octanoate's Role as a Research Tool

Ethyl-d5 octanoate (B1194180) is a deuterated form of ethyl octanoate, a fatty acid ester. vulcanchem.comwikipedia.org In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. clearsynth.comscbt.com This specific labeling makes it an ideal internal standard for analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). vulcanchem.com When used as an internal standard, a known amount of this compound is added to a sample at the beginning of the analytical process. lgcstandards.com Because it is chemically almost identical to the non-deuterated ethyl octanoate, it behaves similarly during extraction, derivatization, and chromatography. lgcstandards.com However, due to its higher mass, it can be distinguished from the native compound by the mass spectrometer. lgcstandards.com This allows for precise quantification of the target analyte by correcting for any sample loss or variability during the analysis.

Properties

Molecular Formula

C₁₀H₁₅D₅O₂

Molecular Weight

177.3

Synonyms

Caprylic Acid Ethyl-d5 Ester;  Et-d5 Caprylate;  Ethyl-d5 Caprylate;  Ethyl-d5 n-Octanoate;  NSC 8898-d5

Origin of Product

United States

Advanced Analytical Applications of Ethyl D5 Octanoate As an Internal Standard

Principles of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. ontosight.aiontosight.aibritannica.com This labeled compound, such as ethyl-d5 octanoate (B1194180), serves as an internal standard. tum.de The core principle of SIDA is that the stable isotope-labeled standard behaves almost identically to the native analyte throughout sample preparation and analysis. tum.de By measuring the ratio of the native analyte to the isotopically labeled standard, typically with mass spectrometry, the initial concentration of the analyte can be accurately determined. ontosight.aiontosight.ai This method effectively corrects for losses during sample workup and variations in instrument response. tum.de

Mass Spectrometry (MS) in Quantitative Analysis

Mass spectrometry (MS) is an analytical technique that sorts gaseous ions based on their mass-to-charge ratio. britannica.com In quantitative analysis, MS is invaluable for its high sensitivity and selectivity. scioninstruments.combiopharmaservices.com When coupled with an internal standard, MS can provide highly accurate quantification by compensating for variations in sample preparation, injection volume, and ionization efficiency. scioninstruments.comacs.org The internal standard, which has a similar chemical structure to the analyte, helps to correct for matrix effects where other compounds in the sample might suppress or enhance the analyte's signal. scioninstruments.com Stable isotope-labeled internal standards, like ethyl-d5 octanoate, are considered ideal because their physical and chemical properties are nearly identical to the analyte of interest. tum.deacs.org

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are essential for separating complex mixtures into their individual components before they are introduced to the mass spectrometer. scioninstruments.comthermofisher.com

Gas Chromatography (GC) is the preferred method for separating volatile and semi-volatile organic compounds. thermofisher.com In GC, the sample is vaporized and moved through a capillary column by an inert gas. thermofisher.com The components separate based on their boiling points and polarity, eluting from the column at different times (retention times). thermofisher.com GC is widely used in food safety, environmental testing, and the analysis of flavors and fragrances. thermofisher.commeasurlabs.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is used for a wide range of analytes in food and other matrices. researchgate.netnih.gov HPLC separates compounds by passing a liquid mobile phase through a column packed with a stationary phase. researchgate.net It is a popular technique for analyzing food additives, vitamins, and preservatives. scioninstruments.comresearchgate.net

The combination of these separation techniques with mass spectrometry (GC-MS and LC-MS) allows for the robust and reliable quantification of specific compounds, even at trace levels. thermofisher.comwikipedia.org

Quantitative Analysis in Complex Matrices

This compound is particularly valuable for quantitative analysis in complex matrices, where the presence of numerous other compounds can interfere with the accurate measurement of the target analyte. nih.gov The use of a stable isotope-labeled internal standard helps to mitigate these "matrix effects," ensuring more reliable and reproducible results. up.ac.za

Food and Beverage Chemical Profiling

The chemical composition of food and beverages is often intricate, containing a vast array of volatile and non-volatile compounds that contribute to their flavor, aroma, and nutritional value. scioninstruments.commdpi.com Analytical techniques like GC-MS and HPLC are instrumental in profiling these chemical constituents. scioninstruments.commdpi.com this compound is employed as an internal standard in these analyses to ensure the accurate quantification of key flavor and aroma compounds. nih.gov

The aroma of wine is largely determined by the presence and concentration of volatile esters, which are formed during fermentation. perfumerflavorist.com Ethyl octanoate is a significant contributor to the fruity and floral notes in many wines. perfumerflavorist.commdpi.com Accurate quantification of these esters is crucial for quality control and understanding the impact of different winemaking practices.

Researchers have developed methods using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) to quantify a wide range of esters in wine. researchgate.net In these studies, deuterated ethyl esters, including this compound, are used as internal standards to ensure the accuracy and specificity of the measurements. researchgate.netlaffort.comresearchgate.net This approach has demonstrated good repeatability, reproducibility, and sensitivity for quantifying esters at concentrations ranging from nanograms per liter to milligrams per liter. researchgate.net The use of this compound has been instrumental in studies investigating the influence of different yeast and lactic acid bacteria combinations on the aromatic profile of red wines. laffort.com

Table 1: Research Findings on this compound in Wine Analysis

Study FocusAnalytical MethodRole of this compoundKey FindingsReference
Quantification of 32 apolar esters in various French wines.HS-SPME-GC-MSInternal standard for specificity.The method showed satisfactory repeatability (RSD < 11.2%) and reproducibility (RSD < 15%). researchgate.net
Influence of yeast/lactic acid bacteria on red Bordeaux wine aroma.HS-SPME-GC-MSPart of a mixture of deuterated internal standards.Enabled accurate quantification of 32 esters to assess the impact of different fermentation strategies. laffort.com
Optimization of SPME method for impact odorants in reduced-alcohol wines.HS-SPME-GC-MSComponent of the internal standard mix for calibration.Dealcoholization resulted in significant losses of key odorants, including ethyl octanoate. nih.gov

The characteristic flavors of many fermented foods are derived from a complex mixture of volatile compounds produced by microbial metabolism. researchgate.net Stable isotope dilution analysis is a key technique for the accurate quantification of these important flavor compounds. researchgate.net

In the study of cocoa fermentation, the transfer of aroma compounds like ethyl octanoate from the pulp to the cocoa seed is a critical process influencing the final flavor of chocolate. cirad.fr Research has shown that ethyl octanoate is one of the positive contributors to aroma development during cocoa pulp fermentation. researchgate.net Studies have utilized labeled compounds, including deuterated ethyl octanoate, to trace their diffusion and quantify their presence in the final product. cirad.fr

Volatile Ester Quantification in Oenology (Wine Science)

Environmental Sample Analysis

The quantification of organic compounds in complex environmental matrices such as soil, sediment, and water presents significant analytical challenges. mdpi.comresearchgate.net The inherent variability of these samples and the presence of interfering substances can lead to inaccurate measurements. nih.gov The use of a deuterated internal standard, such as this compound, is a critical strategy to enhance the reliability of these analyses. mdpi.comnih.gov

In methodologies like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) used for identifying and quantifying pollutants like tire tread particles in soil and air, deuterated internal standards are indispensable. mdpi.comnih.gov These standards are added to the sample before analysis and co-elute with the target analyte. Because the internal standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar variations in recovery during sample preparation and analysis. mdpi.com This allows for correction of variable analyte recovery that can be caused by the sample matrix, sample size, and fluctuations in instrument performance, such as ion source variability. mdpi.comresearchgate.netnih.gov

For instance, in the analysis of volatile organic compounds (VOCs) in water, deuterated compounds are used as internal standards to ensure accurate quantification by accounting for variations during the purge-and-trap or headspace extraction process. astm.org By plotting the response ratio of the analyte to the internal standard against the concentration ratio, a calibration curve can be generated that is robust against matrix effects and changes in instrument efficiency. mdpi.com This approach significantly improves the accuracy and precision of determining the concentration of pollutants in environmental samples. nih.gov Research has shown that using a deuterated internal standard can decrease the method detection limit and control for matrix effects and variable GC/MS efficiency. mdpi.com

Metabolomic Studies (Non-Human Biological Systems)

In the field of metabolomics for non-human biological systems, particularly in food and beverage science, this compound serves as a crucial internal standard for the quantitative analysis of volatile and semi-volatile compounds. Its application is prominent in the analysis of aroma compounds in wine, cider, and vinegar, where esters like ethyl octanoate are key contributors to the final sensory profile. researchgate.netmdpi.comresearchgate.net

This compound is particularly well-suited for methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netlaffort.com In these analyses, a known quantity of this compound is added to the sample (e.g., wine, cider) before extraction. mdpi.comnih.gov Because it is a stable isotope-labeled version of the endogenous analyte (ethyl octanoate), it behaves almost identically during the extraction, separation, and detection phases. scioninstruments.com This allows it to compensate for variations in extraction efficiency and injection volume, leading to more accurate and reproducible quantification of a wide range of esters and other volatile compounds. researchgate.netlaffort.com

Research in oenology (the study of wine) has demonstrated the use of a mixture of deuterated internal standards, including this compound, to quantify dozens of esters simultaneously. researchgate.netlaffort.com This approach provides high specificity and allows for the validation of analytical methods across different wine matrices, such as red, dry white, and sweet white wines. researchgate.net The use of this compound has been integral to studies investigating the impact of different yeast strains, fermentation conditions, and agricultural practices on the aromatic profile of wine and cider. mdpi.com

Table 1: Application of this compound in Non-Human Metabolomic Studies

Biological SystemAnalytical MethodTarget AnalytesPurpose of Using this compoundReference
WineHS-SPME-GC-MS32 apolar estersInternal standard for specific quantification, method validation (repeatability, reproducibility, sensitivity, accuracy). researchgate.net
Reduced Alcohol WineHS-SPME-GC-MSImpact odorants (esters, acids, etc.)Part of an internal standard mix for creating calibration curves for target compounds. nih.gov
CiderHS-SPME-GC-MSEsters, C6 alcohols, volatile phenolsPart of a deuterated internal standard mix to quantify volatile compounds and characterize different yeast strains. mdpi.com
Red Wine (Merlot)SBSE-TD-GC-MS / HS-SPME-GC-MSApolar estersUsed in a mixture of deuterated standards for the quantification of 32 different esters. laffort.com
Red Wine (Cabernet Sauvignon)SPME-GC-MSVolatile estersPart of an internal standard solution for quantifying esters to study the impact of ohmic heating on wine aroma.

Method Validation and Performance Evaluation in Analytical Chemistry

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. Using an internal standard like this compound is a cornerstone of robust method validation in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry. mdpi.comresearchgate.net Stable isotope-labeled internal standards are considered ideal because their physical and chemical properties are nearly identical to the target analyte. researchgate.net

Adding a deuterated internal standard at an early stage of sample preparation helps to account for analyte losses and variations throughout the entire analytical procedure, including extraction, derivatization, and injection. scioninstruments.comeuropa.eu During method validation, the performance of the internal standard is evaluated to confirm that it effectively corrects for variability. mdpi.com This involves assessing parameters such as accuracy, precision, and sensitivity. researchgate.net For example, a calibration verification standard is often analyzed before and after each analysis series, with acceptance criteria typically set at less than 20% drift from the theoretical concentration, demonstrating the stability and reliability of the internal standard calibration. mdpi.com

Accuracy, Precision, and Sensitivity Assessment

The use of this compound as an internal standard significantly enhances the accuracy, precision, and sensitivity of quantitative analytical methods. mdpi.comresearchgate.net Accuracy refers to the closeness of a measured value to a standard or known value, while precision measures the repeatability and reproducibility of the measurement. mdpi.comresearchgate.net Sensitivity is often defined by the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netresearchgate.net

In a validated method for quantifying 32 apolar esters in wine using HS-SPME-GC-MS, this compound was part of a deuterated internal standard mixture. researchgate.net The method demonstrated excellent performance across various wine matrices. The precision, measured as the relative standard deviation (RSD), was found to be highly satisfactory. The sensitivity of the method was also notable, with limits of quantification low enough to measure trace-level esters. researchgate.net The ability of the deuterated standard to mimic the behavior of the target analyte ensures that even at low concentrations, the quantification remains accurate and precise. mdpi.com

Table 2: Method Validation Performance Using Deuterated Ethyl Esters (including this compound) for Wine Ester Analysis

Validation ParameterPerformance MetricResultSignificanceReference
Precision Repeatability (RSD)< 11.2%Indicates low variability within a single analytical run. researchgate.net
Reproducibility (RSD)< 15%Shows low variability between different analytical runs, demonstrating method robustness. researchgate.net
Sensitivity Limit of Quantification (LOQ)0.4 ng/L to 4 µg/LThe method is sensitive enough to quantify a wide range of ester concentrations, from trace levels to higher concentrations. researchgate.net
Accuracy Validation in multiple matricesRed, dry white, and sweet white winesThe method provides accurate results across different and complex sample types, confirming the effectiveness of the internal standard. researchgate.net

Matrix Effects and Ion Suppression Considerations

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, especially with electrospray ionization (ESI). eijppr.comchromatographyonline.com These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). gimitec.comnih.gov This can result in poor accuracy and precision. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. researchgate.netchromatographyonline.com Because the deuterated standard co-elutes and has the same ionization efficiency as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.comchromforum.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a more accurate and reliable quantification. scioninstruments.comchromforum.org

Tracing Carbon Flow in Biochemical Pathways

The use of stable isotope-labeled compounds is a powerful technique for tracing the flow of carbon atoms through metabolic pathways. While direct studies utilizing this compound as a tracer are not extensively documented, research on closely related deuterated molecules, such as deuterated octanoate, demonstrates the potential applications in non-human models. These studies provide a framework for how this compound can be employed to investigate fatty acid metabolism.

In a notable study using a mouse model of nonalcoholic fatty liver disease (NAFLD), researchers utilized [D15]octanoate, a deuterated form of octanoic acid, to trace hepatic β-oxidation. researchgate.netnih.govbiorxiv.org The metabolism of [D15]octanoate results in the production of deuterated water (HDO), which can be detected and quantified using deuterium (B1214612) magnetic resonance (DMR) methods. researchgate.netnih.govbiorxiv.org This technique allows for the estimation of the rate of hepatic β-oxidation, providing a window into the functional changes in liver metabolism associated with disease progression. researchgate.netnih.gov The study found that in fatty livers, there was a decreased efficiency in β-oxidation. researchgate.net This application highlights how a deuterated octanoate derivative can serve as a metabolic contrast agent to study fatty acid metabolism in vivo. nih.govbiorxiv.org

Similarly, this compound can be used as an internal standard in metabolomic analyses to ensure the accurate quantification of endogenous metabolites. mdpi.comsupagro.frlaffort.comresearchgate.net In studies of fermentation by Saccharomyces cerevisiae, for instance, deuterated esters including ethyl-d5 hexanoate (B1226103) and ethyl octanoate-d15 are added to samples to correct for variations during sample preparation and analysis by methods like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). mdpi.comlaffort.comresearchgate.net This ensures that the measured concentrations of volatile compounds, such as endogenous ethyl octanoate, accurately reflect the metabolic state of the yeast.

Table 1: Application of Deuterated Octanoate Derivatives in Metabolic Tracing

Compound Model Organism Application Key Findings Reference
[D15]OctanoateMouse (NAFLD model)Tracing hepatic β-oxidationRevealed dysregulated fatty acid oxidation in fatty liver disease. researchgate.netnih.govbiorxiv.org
This compoundSaccharomyces cerevisiae (in wine fermentation)Internal standard for quantification of volatile estersEnables accurate measurement of fermentation-derived aroma compounds. mdpi.comlaffort.comresearchgate.net

Understanding Ester Biosynthesis and Degradation Mechanisms

The formation of ethyl esters, including ethyl octanoate, is a critical aspect of the metabolism of many yeasts, such as Saccharomyces cerevisiae, particularly during alcoholic fermentation. These esters contribute significantly to the aromatic profile of fermented beverages. jmb.or.kr Investigating the mechanisms of their biosynthesis and degradation is crucial for controlling flavor and aroma development.

In S. cerevisiae, medium-chain fatty acid (MCFA) ethyl esters are primarily synthesized through the condensation of ethanol (B145695) and fatty acyl-CoA. jmb.or.kr This reaction is catalyzed by enzymes with ethanol-O-acyltransferase activity, encoded by genes such as EHT1 and EEB1. jmb.or.kr Studies have shown that the expression levels of these genes are not always the limiting factor for ethyl ester production; rather, the availability of the fatty acid precursor often plays a more significant role. For example, adding medium-chain fatty acids to the fermentation medium can lead to a substantial increase in the formation of the corresponding ethyl esters.

The metabolism of ethyl octanoate is also influenced by various environmental factors. For instance, higher fermentation temperatures can lead to increased production of ethyl octanoate and decanoate. Conversely, a higher concentration of unsaturated fatty acids in the fermentation medium can result in a general decrease in the production of ethyl esters. The metabolism of isoamyl acetate (B1210297) and ethyl octanoate has been shown to be significantly affected by such environmental parameters. sci-hub.ru

This compound can be instrumental in dissecting these complex metabolic networks. By introducing it into a yeast culture, researchers could trace its hydrolysis back to d5-ethanol and octanoic acid, quantifying the activity of ester-hydrolyzing enzymes. Conversely, by providing d5-ethanol and unlabeled octanoic acid, the rate of synthesis of this compound could be measured, offering a direct assessment of the biosynthetic flux under different genetic and environmental conditions.

Table 2: Factors Influencing Ethyl Octanoate Production in Saccharomyces cerevisiae

Factor Effect on Ethyl Octanoate Production Underlying Mechanism Reference
Increased TemperatureIncreased productionAffects thermodynamic distribution, favoring ester accumulation in the medium.
Increased Unsaturated Fatty AcidsDecreased productionAlters cell membrane composition and precursor availability.
Gene Expression (EHT1, EEB1)Complex regulation; not always the limiting factorThese genes encode enzymes with both synthesis and hydrolysis functions. jmb.or.kr
Precursor Availability (MCFAs)Increased productionThe concentration of the acyl-CoA component is a key determinant of the reaction rate.

Role of Fatty Acid Ethyl Esters (FAEEs) in Cellular Processes

Fatty acid ethyl esters (FAEEs) are not merely flavor and aroma compounds; they also participate in and influence various cellular processes. The synthesis of ethyl esters like ethyl octanoate occurs within the yeast cell, and their subsequent release into the surrounding medium is a chain-length-dependent process. While shorter-chain esters like ethyl hexanoate are almost entirely released, a significant portion of ethyl octanoate (around 50%) is retained within the cells. This intracellular accumulation suggests a potential interaction with cellular components and processes.

The study of FAEEs in cellular processes is an expanding area of research. The use of deuterated analogs like this compound can provide a powerful tool for investigating the uptake, subcellular localization, and metabolic fate of these esters within different cell types and tissues, helping to further elucidate their physiological and pathophysiological roles.

Conclusion

Ethyl-d5 octanoate (B1194180), a stable isotope-labeled compound, serves as a critical tool in modern analytical chemistry. Its primary application as an internal standard in mass spectrometry-based methods enables highly accurate and precise quantification of its non-deuterated counterpart and related compounds in complex matrices such as food, beverages, and environmental samples. The principles underlying its use are central to the broader field of stable isotope labeling, which continues to advance our understanding of complex chemical and biological systems.

Environmental Science Research Utilizing Deuterated Esters

Tracing Environmental Fate and Transformation Pathways

The introduction of ethyl-d5 octanoate (B1194180) into a controlled environmental system enables scientists to meticulously track its distribution and chemical changes over time. By taking samples from different environmental compartments, such as water, soil, or air, and analyzing them using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify the labeled compound and its subsequent transformation products. researchgate.net This methodology allows for the precise elucidation of reaction mechanisms and degradation pathways.

The primary transformation pathway for esters like ethyl octanoate in the environment is hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid. In the case of ethyl octanoate, this would yield ethanol (B145695) and octanoic acid. wikipedia.org Further degradation of these initial products can then occur. The use of ethyl-d5 octanoate allows researchers to follow the "d5" signature, confirming that the detected transformation products originated from the initial deuterated compound.

While specific studies detailing the full environmental transformation pathway of this compound are not prevalent in public literature, the expected abiotic and biotic degradation pathways can be inferred from studies on similar ester compounds. rsc.org Hydrolysis and oxidation are key processes. For instance, studies on other esters have shown that initial hydrolysis is often followed by the oxidation of the resulting alcohol and β-oxidation of the fatty acid. rsc.orgnih.gov

Below is a table illustrating the potential transformation products that could be traced using this compound in an environmental fate study.

Table 1: Potential Transformation Products of this compound in Environmental Systems

Parent CompoundTransformation ProcessPotential Transformation Product(s)Significance of Deuterium (B1214612) Label
This compoundHydrolysisEthanol-d5 (B126515) and Octanoic AcidAllows confirmation that the resulting alcohol and acid are from the original compound.
Ethanol-d5OxidationAcetaldehyde-d5, Acetic Acid-d_x_Traces the fate of the ethyl moiety of the original ester.
Octanoic Acidβ-OxidationHexanoic Acid, Butyric Acid, Acetic AcidTraces the breakdown of the octanoate chain.

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a key process that determines the persistence of organic compounds in the environment. Studies using deuterated esters are critical for distinguishing between biotic (microbial) degradation and abiotic (chemical) degradation processes. nih.gov By comparing the degradation rate in a sterilized environmental sample (e.g., autoclaved soil) with a non-sterilized, microbially active sample, the specific contribution of microorganisms can be quantified. rsc.orgnih.gov

Research on deuterated phthalate (B1215562) esters, for example, has successfully used this approach to measure microbial degradation in house dust. rsc.orgnih.gov In one such study, deuterated di(2-ethylhexyl)phthalate (d-DEHP) was added to dust samples. nih.gov The results showed that after three weeks under high humidity, microbial action accounted for a decrease of up to 10.3% of the compound, while abiotic processes were responsible for a larger decrease. nih.gov This type of experiment provides clear evidence and quantification of the role microbes play in the degradation of a specific compound.

While specific biodegradation data for this compound across different environmental compartments is limited in publicly accessible research, data from analogous deuterated esters can illustrate the research findings such studies would yield. The following interactive table presents data from a study on d-DEHP in dust, which serves as a model for how this compound could be studied.

Table 2: Example Biodegradation Findings for a Deuterated Ester (d-DEHP) in Dust after 3 Weeks at 100% Relative Humidity

Environmental Compartment (Site)Abiotic Degradation (% decrease)Biotic (Microbial) Degradation (% decrease)Total Degradation (% decrease)
Site A27.2%1.7%28.9%
Site B52.0%10.3%62.3%
Site C38.5%5.5%44.0%
Site D45.1%8.2%53.3%

Data adapted from a study on deuterated di(2-ethylhexyl)phthalate (d-DEHP) and is illustrative for the study of deuterated esters. nih.gov

Such studies are crucial for environmental risk assessment, as they help determine the persistence of chemicals and their potential for accumulation in different environmental sinks like soil, sediment, and water bodies. nih.govwhiterose.ac.uk

Future Directions and Emerging Research Avenues

Advanced Hyphenated Analytical Techniques

The coupling of separation techniques with detection methods, known as hyphenated techniques, has revolutionized analytical chemistry. wisdomlib.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful examples of such techniques where ethyl-d5 octanoate (B1194180) is frequently employed as an internal standard. wisdomlib.orgwisdomlib.orgvulcanchem.com

Emerging advancements in hyphenated techniques are poised to further enhance the utility of deuterated standards:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution than conventional GC, allowing for the separation of highly complex mixtures. The use of internal standards like ethyl-d5 octanoate in GCxGC-MS can improve the accuracy of quantifying volatile and semi-volatile compounds in intricate samples.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry with LC-MS/MS offers an additional dimension of separation based on the size and shape of ions, leading to improved resolution and sensitivity. numberanalytics.com

Cryogenic Trapping in GC-MS: This modification enables the analysis of highly volatile compounds with greater sensitivity, expanding the range of analytes that can be quantified using deuterated internal standards. numberanalytics.com

Novel Spectroscopic Couplings: The integration of techniques like infrared spectroscopy (GC-IR) and nuclear magnetic resonance spectroscopy (LC-NMR) with chromatography provides detailed structural information alongside quantitative data. nih.govajrconline.org

Expansion into New Research Domains

While the primary application of this compound is as an internal standard, its utility is expanding into new and diverse research areas.

Metabolomics: Deuterated standards are crucial for the accurate quantification of metabolites in complex biological samples, aiding in the discovery of biomarkers for various diseases. numberanalytics.comacs.org For instance, the quantitative analysis of silylated metabolites using GC-MS benefits from the use of deuterated internal standards to correct for variations in derivatization and analysis. nih.gov

Flavor and Fragrance Analysis: Ethyl octanoate is a key aroma compound in many foods and beverages, including wine and spirits. wikipedia.orgperfumerflavorist.comlu.se The use of this compound as an internal standard allows for precise quantification of flavor profiles, which is critical for quality control and product development. researchgate.netlincoln.ac.nz

Environmental Analysis: Deuterated internal standards are used to quantify pollutants in environmental samples like soil and water. clearsynth.comnih.gov For example, a method using a deuterated internal standard with pyrolysis-GC/MS has been developed to quantify tire tread particles in the environment. nih.gov

Sustainable Materials Research: Deuterated compounds are being explored to study the degradation pathways of biodegradable materials, contributing to advancements in sustainability. resolvemass.ca

Q & A

Q. How is Ethyl-d5 Octanoate synthesized and characterized for isotopic labeling studies?

this compound is synthesized via esterification of octanoic acid with deuterated ethanol (ethanol-d5) under acid catalysis. The reaction requires precise control of stoichiometry and temperature to minimize side reactions, such as hydrolysis or incomplete deuteration. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the ethyl group and gas chromatography–mass spectrometry (GC-MS) to verify purity (>90%) and isotopic enrichment . Challenges include avoiding isotopic exchange during purification, which can be mitigated using anhydrous solvents and inert atmospheres.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

GC-MS with isobutyl ester derivatization is the gold standard due to its specificity for octanoate and enhanced sensitivity compared to methyl ester methods. For example, a validated protocol involves derivatizing this compound with isobutanol, followed by SIM (selected ion monitoring) analysis at m/z 127.1 and 131.1 for unlabeled and labeled species, respectively. This method achieves a lower limit of quantification (LLOQ) of 0.43 μM, critical for tracing low-concentration metabolites in hepatic studies .

Advanced Research Questions

Q. How do isotopic interferences in this compound impact metabolic flux analysis in liver studies?

In metabolic tracing (e.g., non-alcoholic steatohepatitis [NASH] research), this compound is used to monitor β-oxidation via breath tests measuring 13CO2. However, deuterium kinetic isotope effects (KIEs) can slow enzymatic cleavage of the C-D bond, skewing oxidation rates. Researchers must calibrate using control experiments with non-deuterated octanoate to distinguish physiological oxidation rates from isotopic artifacts . Advanced studies correlate these data with fasting glucose levels and hepatic steatosis scores to model metabolic dysregulation .

Q. What experimental designs address contradictions in this compound’s stability under varying pH conditions?

Stability studies reveal that this compound undergoes hydrolysis in acidic environments (pH < 3), complicating gastric absorption studies. To resolve this, researchers use enteric-coated capsules or co-administer proton pump inhibitors in in vivo models. Parallel in vitro experiments with simulated gastric fluid (SGF) and intestinal fluid (SIF) quantify degradation kinetics, ensuring accurate in vivo-in vitro correlations (IVIVC) .

Q. How can isotopic dilution effects be minimized when using this compound as an internal standard in lipidomics?

Isotopic dilution occurs when endogenous unlabeled octanoate competes with the deuterated form during extraction. To mitigate this, spike-and-recovery experiments are conducted to optimize the this compound concentration range. For example, adding 50 nM this compound to plasma samples achieves <5% variability in recovery rates when paired with solid-phase extraction (SPE) and LC-MS/MS analysis .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound tracer data in longitudinal studies?

Mixed-effects models account for intra-subject variability in oxidation rates, while ANOVA identifies cohort-specific trends (e.g., NASH vs. healthy controls). For small sample sizes, non-parametric tests like Wilcoxon signed-rank are preferred. Data normalization to baseline oxidation rates (% dose/min) reduces inter-individual variability .

Q. How should researchers document synthesis and characterization protocols to ensure reproducibility?

Follow IUPAC guidelines for reporting deuterated compounds: specify deuterium positions (e.g., ethyl-d5), synthetic yield, and purity thresholds. Include raw NMR spectra (δ 1.2–1.4 ppm for ethyl-d5 protons) and GC-MS chromatograms in supplementary materials. Reference protocols from Beilstein Journal of Organic Chemistry for standardized experimental descriptions .

Data Interpretation and Open Science

Q. What are common pitfalls in interpreting this compound’s role in lipid synthesis pathways?

Misattribution of deuterium-labeled metabolites to de novo synthesis (e.g., assuming all labeled palmitate derives from octanoate) can occur if elongation/desaturation steps are not quantified. Stable isotope-resolved metabolomics (SIRM) with 13C-glucose co-labeling clarifies pathway contributions .

Q. How can open science practices enhance collaborative research on this compound?

Share raw GC-MS datasets in public repositories (e.g., MetaboLights) using FAIR principles. Provide metadata detailing instrument parameters (e.g., column type: DB-5MS) and derivatization protocols to enable cross-lab validation .

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